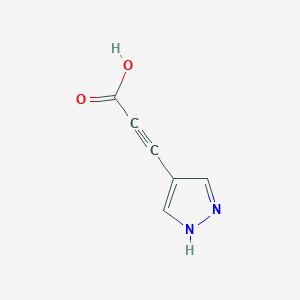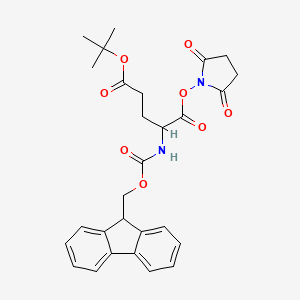
1-Bromo-2,2-dimethylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2-dimethylheptane is an organic compound classified as an alkyl halide. It consists of a heptane backbone with a bromine atom attached to the first carbon and two methyl groups attached to the second carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylheptane can be synthesized through the bromination of 2,2-dimethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptane backbone, leading to the formation of the bromoalkane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive nature of bromine.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,2-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) and moderate temperatures.
Elimination Reactions: Often carried out in the presence of strong bases and elevated temperatures.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and ethers, depending on the nucleophile used.
Elimination Reactions: The major product is 2,2-dimethyl-1-heptene.
Aplicaciones Científicas De Investigación
1-Bromo-2,2-dimethylheptane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive compounds.
Material Science: Employed in the synthesis of polymers and advanced materials.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,2-dimethylheptane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Elimination Reactions: The hydrogen atoms adjacent to the bromine atom are targeted by bases.
Comparación Con Compuestos Similares
1-Bromo-2,2-dimethylpropane: Similar structure but with a shorter carbon chain.
1-Bromo-2,2-dimethylbutane: Similar structure with a four-carbon chain.
1-Bromo-2,2-dimethylpentane: Similar structure with a five-carbon chain.
Uniqueness: 1-Bromo-2,2-dimethylheptane is unique due to its longer carbon chain, which influences its physical properties and reactivity. The presence of two methyl groups at the second carbon also affects its steric hindrance and chemical behavior compared to its shorter-chain analogs.
Propiedades
Fórmula molecular |
C9H19Br |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
1-bromo-2,2-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-5-6-7-9(2,3)8-10/h4-8H2,1-3H3 |
Clave InChI |
XNXJHMKSKVOZRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



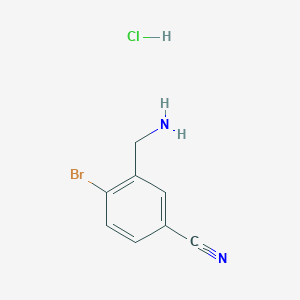
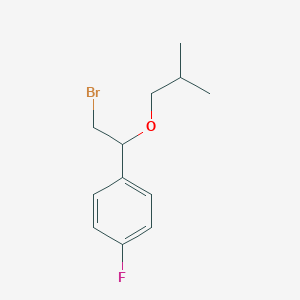
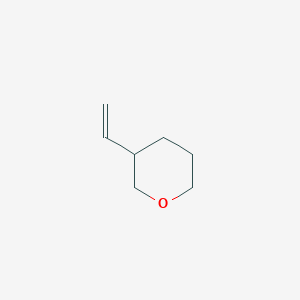

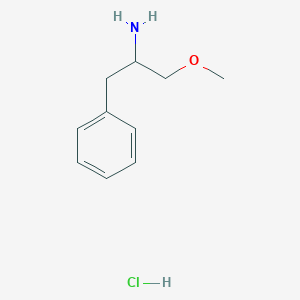

![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)

![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
